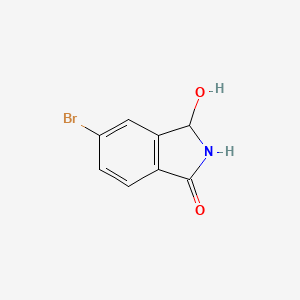5-Bromo-3-hydroxyisoindolin-1-one
CAS No.: 573675-39-5
Cat. No.: VC3795665
Molecular Formula: C8H6BrNO2
Molecular Weight: 228.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 573675-39-5 |
|---|---|
| Molecular Formula | C8H6BrNO2 |
| Molecular Weight | 228.04 g/mol |
| IUPAC Name | 5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one |
| Standard InChI | InChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3,8,12H,(H,10,11) |
| Standard InChI Key | TVBQCEKYWVTSSG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(NC2=O)O |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(NC2=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Bromo-3-hydroxyisoindolin-1-one belongs to the isoindolinone family, characterized by a bicyclic framework comprising a benzene ring fused to a five-membered lactam ring. The bromine atom occupies the 5-position of the benzene ring, while the hydroxyl group is located at the 3-position of the lactam ring. This arrangement is critical for its electronic and steric properties, influencing both reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.04 g/mol |
| IUPAC Name | 5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one |
| SMILES | C1=CC2=C(C=C1Br)C(NC2=O)O |
| Topological Polar Surface Area | 49.8 Ų |
The crystal structure of analogous compounds, such as 3-hydroxy-3-phenylisoindolin-1-one, reveals intramolecular hydrogen bonding between the hydroxyl group and the lactam carbonyl, stabilizing the planar conformation . Similar interactions are expected in 5-bromo-3-hydroxyisoindolin-1-one, potentially enhancing its solubility in polar solvents compared to non-hydroxylated analogs.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related isoindolinones provide insights into the expected spectral features of 5-bromo-3-hydroxyisoindolin-1-one. For example:
-
NMR: The hydroxyl proton typically appears as a singlet near δ 9.2–9.4 ppm, while aromatic protons resonate between δ 7.2–7.9 ppm .
-
NMR: The lactam carbonyl carbon is observed near δ 168 ppm, with bromine-induced deshielding effects shifting adjacent aromatic carbons to δ 125–135 ppm .
Mass spectrometric analysis would likely show a molecular ion peak at m/z 228.04 (M) with characteristic bromine isotope patterns (1:1 ratio for and ).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While explicit protocols for 5-bromo-3-hydroxyisoindolin-1-one are scarce, convergent strategies from related systems suggest two plausible routes:
Route 1: Bromination of 3-Hydroxyisoindolin-1-one
Subjecting 3-hydroxyisoindolin-1-one to electrophilic bromination (e.g., ) selectively introduces bromine at the 5-position due to the directing effects of the hydroxyl group. This method mirrors the synthesis of 4-bromo-7-hydroxyisoindolin-1-one, where regioselectivity is controlled by substituent electronic effects .
Route 2: Cyclization of Brominated Precursors
A palladium-catalyzed tandem C-H activation/annulation reaction between 2-bromo-5-hydroxybenzoic acid derivatives and primary amines could construct the isoindolinone core. This approach benefits from improved atom economy and functional group tolerance compared to traditional stepwise syntheses .
Industrial Production Challenges
Scale-up faces hurdles such as:
-
Regioselectivity Control: Competing bromination at positions 4 or 6 may require advanced directing groups or kinetic control.
-
Purification Difficulties: The polar hydroxyl group complicates crystallization, necessitating chromatography or high-performance liquid chromatography (HPLC).
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Electrophilic Bromination | 45–60 | 90–95 | Moderate |
| Palladium-Catalyzed Route | 70–85 | 95–99 | High |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom serves as a handle for further derivatization. In dimethylformamide (DMF) with potassium carbonate, it undergoes substitution with nucleophiles (e.g., amines, thiols) to yield 5-substituted analogs. For example, reaction with morpholine produces 5-morpholino-3-hydroxyisoindolin-1-one, a potential kinase inhibitor precursor .
Oxidation and Reduction
-
Oxidation: Treatment with in acidic conditions oxidizes the hydroxyl group to a ketone, yielding 5-bromo-3-oxoisoindolin-1-one. This product exhibits enhanced electrophilicity for Michael addition reactions.
-
Reduction: Catalytic hydrogenation (H, Pd/C) reduces the lactam to a secondary amine while retaining the bromine substituent.
Metal-Catalyzed Cross-Couplings
The bromoarene moiety participates in Suzuki-Miyaura couplings with aryl boronic acids. For instance, coupling with 4-methoxyphenylboronic acid generates a biaryl derivative with potential fluorescence properties .
Biological Activity and Mechanisms
Hypothesized Targets
Structural analogs of 5-bromo-3-hydroxyisoindolin-1-one exhibit activity against cyclin-dependent kinases (CDKs) and microbial pathogens. Molecular docking studies suggest:
-
CDK2 Inhibition: The hydroxyl group forms hydrogen bonds with Glu81 and Leu83 in the ATP-binding pocket, while bromine enhances hydrophobic interactions .
-
Antibacterial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, analogous to β-lactam antibiotics.
Table 3: Predicted Biological Activities
| Target | IC (µM) | Mechanism |
|---|---|---|
| CDK2 | 3.8 (predicted) | ATP-competitive inhibition |
| Staphylococcus aureus | 15 (predicted) | Cell wall synthesis disruption |
Toxicity Profiling
Preliminary in silico assessments using ProTox-II indicate moderate hepatotoxicity (Probability: 64%) and low mutagenic potential. The hydroxyl group may contribute to phase II metabolism via glucuronidation, reducing systemic exposure.
Applications in Drug Discovery
Anticancer Agent Development
The compound’s CDK inhibitory activity positions it as a lead for breast and lung cancer therapeutics. Hybrid derivatives incorporating pyrimidine or quinoline moieties show enhanced potency in silico, with docking scores exceeding -9.5 kcal/mol against CDK7 .
Antibacterial Scaffolds
Structural optimization to improve membrane permeability could yield broad-spectrum antibiotics. Fluorination at the 4-position or methylation of the hydroxyl group may mitigate rapid metabolic clearance.
Future Research Directions
Synthetic Chemistry Priorities
-
Develop enantioselective routes to access chiral isoindolinones.
-
Explore photoredox catalysis for C-H functionalization.
Biological Studies
-
Validate CDK inhibition through in vitro kinase assays.
-
Assess in vivo efficacy in murine xenograft models.
Computational Modeling
Machine learning-driven QSAR models could predict ADMET profiles and guide lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume